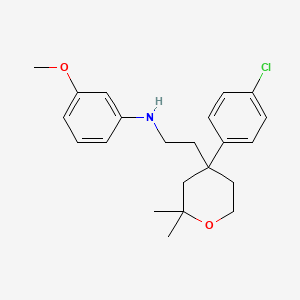
Icmt-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-22 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. The inhibition of ICMT has been explored for its potential therapeutic applications, especially in cancer treatment .
Preparation Methods
The synthesis of Icmt-IN-22 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Icmt-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Icmt-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in various biochemical pathways.
Biology: Employed in research to understand the post-translational modifications of proteins and their effects on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting Ras-related cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ICMT .
Mechanism of Action
Icmt-IN-22 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CAAX motif, leading to mislocalization and dysfunction of these proteins. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell proliferation and survival. By inhibiting ICMT, this compound can induce cell-cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Icmt-IN-22 is compared with other ICMT inhibitors such as cysmethynil and indole-based inhibitors. While cysmethynil is known for its ability to cause K-Ras mislocalization, it has poor water solubility, making it less practical for clinical use. Indole-based inhibitors have shown promising anti-cancer activity but require further optimization for clinical applications. This compound stands out due to its potent inhibitory activity and potential for therapeutic applications .
Similar compounds include:
- Cysmethynil
- Indole-based ICMT inhibitors
- Other small-molecule ICMT inhibitors identified through high-throughput screening .
Properties
Molecular Formula |
C22H28ClNO2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28ClNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
CKWOITIAHCGAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


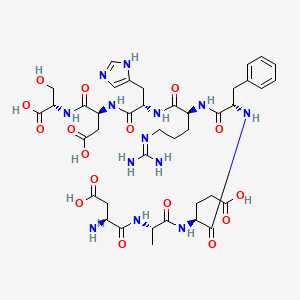
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
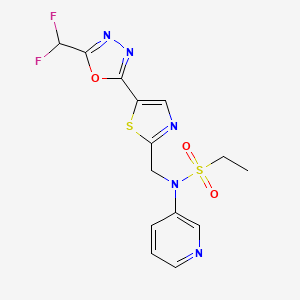
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)
![N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide](/img/structure/B12369572.png)
![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)
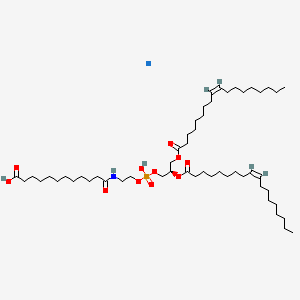
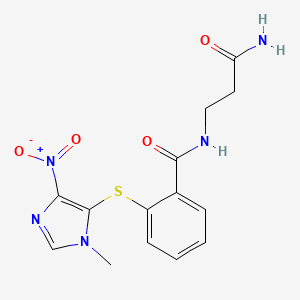
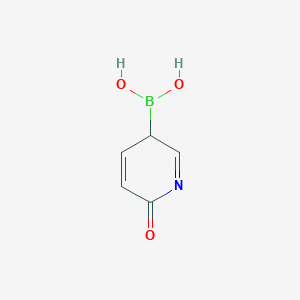
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
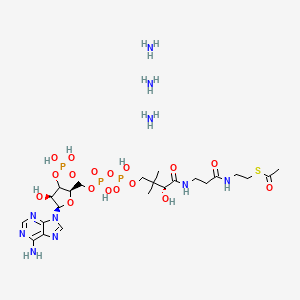
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
